

# early-phase clinical trial results for Azvudine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Early-Phase Clinical Trial Results for Azvudine Hydrochloride

### Introduction

Azvudine (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a novel nucleoside analog that has demonstrated broad-spectrum antiviral activity.[1][2] Initially developed for the treatment of Human Immunodeficiency Virus (HIV), it has since been investigated for its efficacy against other viral infections, including SARS-CoV-2.[3][4] Azvudine functions as a prodrug, requiring intracellular phosphorylation to become active.[5][6] This guide provides a technical overview of its mechanism of action, early-phase clinical trial results for both HIV and COVID-19, and detailed experimental protocols based on available data.

### **Mechanism of Action**

Azvudine's primary antiviral effect stems from its role as a nucleoside reverse transcriptase inhibitor (NRTI). Upon entering a host cell, it is converted by cellular kinases into its active triphosphate form, Azvudine triphosphate (FNC-TP).[6] FNC-TP is a structural mimic of the natural deoxycytidine triphosphate (dCTP) and competitively inhibits viral polymerases—specifically reverse transcriptase (RT) in retroviruses like HIV and RNA-dependent RNA polymerase (RdRp) in RNA viruses such as SARS-CoV-2.[5][7] Incorporation of FNC-TP into the nascent viral DNA or RNA chain leads to premature chain termination, thereby halting viral replication.[5][8]





Click to download full resolution via product page

General antiviral mechanism of Azvudine.



For HIV-1, Azvudine exhibits a dual-target mechanism. In addition to inhibiting reverse transcriptase, it is also believed to inhibit the viral infectivity factor (Vif) protein.[6][9] The Vif protein normally targets the host's natural antiviral enzyme, APOBEC3G (A3G), for proteasomal degradation. By inhibiting Vif, Azvudine protects A3G, allowing it to maintain its innate function of inducing mutations in the viral genome.[9]



Click to download full resolution via product page

The dual-target mechanism of Azvudine against HIV-1.



## **Clinical Trial Results for HIV**

Early-phase clinical trials for HIV demonstrated Azvudine's safety and efficacy. Phase I and II studies (e.g., GQ-FNC-2014-2, NCT04109183) indicated desirable pharmacokinetics and an excellent safety profile.[3][10] A key finding was its high potency, requiring a significantly lower dose compared to established NRTIs like lamivudine (3TC).[9]



| Trial Identifier / Phase | Key Findings                                                                                                                                                                                                                         | Reference |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase I/II               | Showed desirable pharmacokinetics, excellent efficacy, and safety.                                                                                                                                                                   | [3]       |
| NCT04109183 (Phase II)   | A dose-exploratory study to evaluate safety and preliminary efficacy in treatment-naive HIV patients, comparing 2mg, 3mg, and 4mg doses of FNC against a 3TC control group, with TDF and EFV as background drugs.                    | [10]      |
| Pharmacokinetic Studies  | Intracellular retention of the active FNC-TP in peripheral blood mononuclear cells was markedly longer than that of lamivudine triphosphate.                                                                                         | [9]       |
| Comparative Efficacy     | The oral dose of Azvudine required was only 1% of that of lamivudine to show efficacy.  After five days of treatment, FNC-TP concentration was still greater than the IC50.                                                          | [9]       |
| NCT04303598 (Phase III)  | A study to evaluate efficacy and safety in HIV-infected treatment-naive patients, comparing FNC with 3TC in combination with TDF and EFV. The primary endpoint is the rate of participants with HIV-1 RNA < 50 copies/mL at week 48. | [3][11]   |



## **Clinical Trial Results for COVID-19**

Azvudine was repurposed and evaluated for the treatment of mild to moderate COVID-19. Clinical studies, including a pilot trial and several Phase III trials, have consistently shown that Azvudine can shorten the time to viral clearance and clinical improvement.[1][8]

Table 1: Pilot Study (ChiCTR2000029853) for Mild/Common COVID-19[1][12][13]

| Endpoint                                                         | Azvudine (FNC)<br>Group (n=10) | Control Group<br>(n=10) | p-value |
|------------------------------------------------------------------|--------------------------------|-------------------------|---------|
| Mean Time to First<br>Nucleic Acid Negative<br>Conversion (NANC) | 2.60 days (SD 0.97)            | 5.60 days (SD 3.06)     | 0.008   |
| NANC Rate at Day 4                                               | 100%                           | 30%                     | 0.0013  |
| Adverse Events                                                   | 0                              | 3                       | 0.06    |

Table 2: Phase III Clinical Trial Results for Moderate COVID-19[14][15][16][17]



| Endpoint                                                 | Azvudine<br>Group                     | Placebo/Contr<br>ol Group | p-value | Reference |
|----------------------------------------------------------|---------------------------------------|---------------------------|---------|-----------|
| Proportion of Patients with Clinical Improvement (Day 7) | 40.43% (n=142)                        | 10.87% (n=138)            | < 0.001 | [15]      |
| Median Time to<br>Clinical Symptom<br>Improvement        | Statistically significant improvement | -                         | < 0.001 | [15]      |
| Median Time to<br>Second NANC                            | 7.73 days                             | 8.89 days                 | 0.028   | [17]      |
| Median Hospitalization Duration                          | 6.5 days                              | 7.73 days                 | 0.028   | [14][17]  |
| Median Hospitalization Duration (Retrospective Study)    | 8 days (n=48)                         | 10 days (n=48)            | ≤ 0.05  | [16]      |
| Virus Clearance<br>Time                                  | ~5 days                               | -                         | -       | [15]      |
| Adverse Event<br>Rate                                    | 44.52% (n=575)                        | 49.74% (n=567)            | 0.04    | [14]      |
| Serious Adverse<br>Event Rate                            | 1.16% (n=432)                         | 1.86% (n=429)             | 0.39    | [14]      |

# **Experimental Protocols**In Vitro Selection of Azvudine-Resistant Viral Strains

This protocol provides a framework for generating and characterizing viral resistance to Azvudine in a laboratory setting.[7]



#### Methodology:

- Cell and Virus Culture: Appropriate host cells are cultured and infected with a wild-type viral strain (e.g., HIV, SARS-CoV-2).
- Drug Concentration Escalation: The infected cells are cultured in the presence of a low concentration of Azvudine (e.g., near the EC<sub>50</sub>).
- Serial Passaging: The virus is passaged repeatedly. As viral replication becomes robust, the concentration of Azvudine is gradually increased.
- Isolation of Resistant Virus: After multiple passages (e.g., 10-20), the virus capable of replicating in high concentrations of Azvudine is isolated from the culture supernatant.
- Phenotypic Analysis: The EC<sub>50</sub> value of the resistant viral strain is determined to quantify the level of resistance compared to the wild-type virus.
- Genotypic Analysis: Viral nucleic acid is extracted. The relevant polymerase gene (e.g., HIV RT, SARS-CoV-2 RdRp) is amplified via PCR or RT-PCR and then sequenced to identify mutations associated with resistance.[7]





Click to download full resolution via product page

Workflow for in vitro selection of Azvudine-resistant strains.

# Clinical Trial Protocol for COVID-19 (General Framework)



The following outlines a typical protocol for a randomized, controlled trial evaluating Azvudine for COVID-19, based on published study designs.[1][17]

- Study Design: Randomized, open-label or double-blind, placebo-controlled trial.
- Patient Population: Adults with confirmed mild to moderate COVID-19.
  - Inclusion Criteria: Confirmed SARS-CoV-2 infection (e.g., by RT-PCR), age 18-65, meeting criteria for mild or common type.[1][11]
  - Exclusion Criteria: Severe or critical illness, serious underlying diseases, pregnancy, or receipt of other investigational antiviral drugs.[11]
- Intervention:
  - Treatment Group: Azvudine (e.g., 5 mg, orally, once daily for up to 14 days) plus standard symptomatic treatment.[8]
  - Control Group: Placebo or standard antiviral therapy plus standard symptomatic treatment.
- Primary Endpoints:
  - Time to Nucleic Acid Negative Conversion (NANC), defined as the time from treatment initiation to the first of two consecutive negative RT-PCR tests.[1][12]
  - Proportion of patients with improvement in clinical symptoms by a set time point (e.g., Day
     7).[15]
- Secondary Endpoints:
  - Duration of hospitalization.[16][17]
  - Changes in viral load from baseline.[8]
  - Incidence and severity of adverse events.[14]
  - All-cause mortality.[17]



 Data Collection and Analysis: Viral load is assessed via RT-PCR from nasopharyngeal swabs collected at baseline and subsequent time points. Clinical symptoms are recorded daily. Statistical analysis is performed to compare endpoints between the treatment and control groups.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Randomized, Open-Label, Controlled Clinical Trial of Azvudine Tablets in the Treatment of Mild and Common COVID-19, a Pilot Study PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmrjournals.com [tmrjournals.com]
- 3. scienceopen.com [scienceopen.com]
- 4. LOADING..... [tmrjournals.com]
- 5. What is the mechanism of Azvudine? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy and safety evaluation of Azvudine in the prospective treatment of COVID-19 based on four phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. China approves Sincere Biotech's oral HIV-1 drug azvudine | 2021-07-22 | BioWorld [bioworld.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov:443]
- 11. trial.medpath.com [trial.medpath.com]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. Efficacy and safety of azvudine in patients with COVID-19: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The first Chinese oral anti-COVID-19 drug Azvudine launched PMC [pmc.ncbi.nlm.nih.gov]



- 16. Effectiveness and safety of azvudine in the treatment of COVID-19 patients: a retrospective cohort study using propensity score matching PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [early-phase clinical trial results for Azvudine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2717749#early-phase-clinical-trial-results-for-azvudine-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com